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1-Phenyl-4-(piperidin-3-

yl)piperazine

CAS No.: 1047327-51-4

Cat. No.: B2831711

Get Quote

Executive Summary
The phenyl-piperazine moiety—often embedded within Long-Chain Arylpiperazines (LCAPs)—

represents a "privileged scaffold" in neuropsychopharmacology. Its structural versatility allows it

to serve as a master key for aminergic G-protein coupled receptors (GPCRs), specifically

Serotonin (5-HT), Dopamine (D), and Adrenergic (

) receptors.[1]

This guide moves beyond basic observations to explain the causality of ligand design. It details

how specific electronic and steric manipulations shift the equilibrium between receptor

subtypes (e.g., 5-HT

vs. D

), providing a roadmap for designing selective CNS agents.

The Pharmacophore: Anatomy of the Scaffold
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To rationalize the SAR, we must dissect the scaffold into four distinct pharmacophoric regions.

Each region serves a specific function in the binding event, often described by the "Message-

Address" concept.

The Four-Region Model
Region A (The Head): The Phenyl Ring.

Function: Primary recognition element. Interacts with the orthosteric binding site (often via

-

stacking with aromatic residues like Phenylalanine or Tryptophan in TM6).

Region B (The Core): The Piperazine Ring.[2][3]

Function: Conformational constraint and ionization. The basic nitrogen (

or

depending on nomenclature) is protonated at physiological pH, forming a critical salt
bridge with a conserved Aspartate residue (e.g., Asp3.32) in aminergic GPCRs.

Region C (The Linker): The Alkyl Spacer.

Function: Distance regulator. Determines the depth of penetration into the binding pocket.

Region D (The Tail): The Terminal Moiety (Amide/Imide/Heterocycle).

Function: Selectivity filter. Interacts with secondary binding pockets (allosteric or extended

orthosteric regions) near the extracellular loop.

Visualization of the Pharmacophore
The following diagram illustrates the modular nature of the scaffold and the specific receptor

interactions mediated by each region.
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Caption: The modular LCAP pharmacophore showing the correlation between structural

regions and specific receptor interaction modes.

Deep SAR Analysis: Mechanisms of Selectivity
Region A: The Phenyl Ring (Electronic & Steric Tuning)
Modifications here drastically alter intrinsic efficacy (agonist vs. antagonist) and receptor

subtype affinity.

Ortho-Substitution (The "Twist" Effect):

Observation: Introducing an alkoxy group (e.g.,

) at the ortho position significantly enhances affinity for 5-HT

and

-adrenergic receptors.

Causality: The ortho substituent forces the phenyl ring to twist out of coplanarity with the

piperazine ring due to steric clash. This "twisted" conformation is energetically favorable

for the hydrophobic pocket of 5-HT

.
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Example:2-methoxyphenylpiperazine is a potent 5-HT

ligand, whereas the para-isomer often loses selectivity or affinity.

Electron Withdrawing Groups (EWGs):

Observation:Meta-trifluoromethyl (

) or chloro substituents (e.g., m-CPP, TFMPP) shift selectivity toward 5-HT

and 5-HT

.

Causality: EWGs reduce the electron density of the aromatic ring, altering the strength of

the

-

interaction with aromatic residues in the receptor core.

Region C: The Linker (The "Depth" Gauge)
The length of the polymethylene chain

acts as a ruler, measuring the distance between the aspartate anchor and the secondary
binding pocket.
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Linker Length (n) Dominant Affinity Profile Mechanistic Insight

n = 2 -Adrenergic / 5-HT

Short linkers constrain the

molecule, preventing the

terminal moiety from reaching

the deeper pockets required

for D

or 5-HT

agonism.

n = 3

5-HT

/ D

(Balanced)

The "Goldilocks" zone. Allows

the terminal group to interact

with extracellular residues

while maintaining the salt

bridge. Common in drugs like

Buspirone.

n = 4

D

/ D

Longer chains allow for folding

or interaction with more distant

secondary pockets

characteristic of Dopamine

receptors.

Region D: The Terminal Moiety (The Selectivity Switch)
This is the most variable region and the primary driver of patentability and selectivity.

Bulky Imides/Amides (e.g., Buspirone, Trazodone):

Large, lipophilic groups (azaspirodecane-dione) are well-tolerated by the large

extracellular vestibule of the 5-HT

receptor but are often sterically excluded by the tighter

-adrenergic pocket.

Bicyclic Heterocycles (e.g., Aripiprazole's Quinolinone):
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Specific hydrogen bonding motifs here can induce "functional selectivity" (biased

signaling), triggering G-protein pathways while avoiding

-arrestin recruitment.

Experimental Protocols
To validate these SAR hypotheses, precise synthesis and evaluation are required.

Synthesis: Buchwald-Hartwig Amination (N-Arylation)
The formation of the Region A-B bond (Phenyl-Piperazine) is the critical first step. Traditional

fails with electron-rich or neutral aryl halides. The Buchwald-Hartwig cross-coupling is the
industry standard for its reliability and scope.

Protocol:

Reagents:

Aryl Bromide/Chloride (1.0 equiv)[4]

Piperazine (1.2 - 1.5 equiv)

Catalyst:

(1-2 mol%) or

Ligand: BINAP (racemic) or Xantphos (2-4 mol%)

Base:

(Sodium tert-butoxide) (1.5 equiv) - Critical for deprotonation.

Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Procedure:

Charge an oven-dried Schlenk flask with the Aryl halide, Piperazine, Base, and Pd-Ligand

complex under Argon.
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Add anhydrous solvent via syringe.[5]

Heat to 80–110°C for 12–24 hours.

Monitoring: TLC (Eluent: EtOAc/Hexane) or LC-MS.

Workup:

Filter through a Celite pad to remove Pd black.

Concentrate filtrate and purify via Flash Column Chromatography (SiO

, DCM/MeOH gradient).

Catalytic Cycle Visualization
Understanding the cycle helps troubleshoot low yields (e.g., incomplete oxidative addition vs.

reductive elimination).
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Caption: The Buchwald-Hartwig catalytic cycle. Failure at the 'Deprotonation' step is a common

cause of yield loss in piperazine couplings.

Pharmacological Evaluation: Radioligand Binding
Objective: Determine affinity (

) for 5-HT

vs. D

.

Protocol:
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Membrane Preparation: Use CHO or HEK-293 cells stably expressing human 5-HT

or D

receptors.

Radioligands:

5-HT

:

-8-OH-DPAT (0.5 nM).

D

:

-Spiperone (0.5 nM).

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

.

Incubation:

Mix membrane, radioligand, and test compound (10

to 10

M).

Incubate at 25°C for 60 mins.

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

Data Analysis: Calculate

and convert to

using the Cheng-Prusoff equation:
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Self-Validation: Always run a reference standard (e.g., Buspirone) to verify assay sensitivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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